molecular formula C10H10Cl2 B566648 (1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene CAS No. 19946-70-4

(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene

Cat. No.: B566648
CAS No.: 19946-70-4
M. Wt: 201.09
InChI Key: WOGQTWLRAWBDKK-UQZIDTSCSA-N
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Description

(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene is an organic compound with the molecular formula C10H10Cl2. It is a chlorinated derivative of cyclodecatetraene, characterized by the presence of two chlorine atoms at positions 1 and 6 of the cyclodecatetraene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene typically involves the chlorination of cyclodecatetraene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where cyclodecatetraene is reacted with chlorine gas in a reactor equipped with efficient mixing and temperature control systems. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclodecatetraene or partially hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used for oxidation under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of cyclodecatetraene.

    Oxidation Reactions: Products include epoxides and other oxygenated derivatives.

    Reduction Reactions: Products include cyclodecatetraene and partially hydrogenated derivatives.

Scientific Research Applications

(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. It can also participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets and its reactivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclodecatetraene: The parent compound without chlorine substituents.

    1,6-Dibromocyclodeca-1,3,6,8-tetraene: A brominated analogue with similar structural properties.

    1,6-Difluorocyclodeca-1,3,6,8-tetraene: A fluorinated analogue with different electronic properties.

Uniqueness

(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene is unique due to the presence of chlorine atoms, which significantly influence its reactivity and interactions. The chlorine atoms increase the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its non-halogenated or differently halogenated analogues. This unique reactivity profile makes it valuable in various chemical and biological applications.

Properties

CAS No.

19946-70-4

Molecular Formula

C10H10Cl2

Molecular Weight

201.09

IUPAC Name

(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene

InChI

InChI=1S/C10H10Cl2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-5,8H,6-7H2/b2-1-,4-3-,9-5+,10-8+

InChI Key

WOGQTWLRAWBDKK-UQZIDTSCSA-N

SMILES

C1C=CC=C(CC=CC=C1Cl)Cl

Synonyms

(1E,3Z,6E,8Z)-1,6-Dichloro-1,3,6,8-cyclodecatetrene

Origin of Product

United States

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